Di-tert-butylbis(trifluoromethanesulfonyloxy)silane

Catalog No.
S752508
CAS No.
85272-31-7
M.F
C10H18F6O6S2Si
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butylbis(trifluoromethanesulfonyloxy)silan...

CAS Number

85272-31-7

Product Name

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

Molecular Formula

C10H18F6O6S2Si

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Protecting Group for Diols

One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].

An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.

Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.

Boekelheide Promoter

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.

Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:

  • Synthesis of N-homoceramides: In this study, the reagent served as a protecting group for a 1,3-diol functionality during the synthesis of N-homoceramides.
  • Selective α-Galactosylation: Researchers utilized this compound to achieve selective α-galactosylation in the synthesis of α-galactosyl ceramides.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Dates

Modify: 2023-08-15

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